molecular formula C10H19N3 B15240692 4-Methyl-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine

4-Methyl-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B15240692
M. Wt: 181.28 g/mol
InChI Key: DUJMNWALQBGDLT-UHFFFAOYSA-N
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Description

4-Methyl-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine is an organic compound with a complex structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactions One common method includes the reaction of 4-methylpentan-2-one with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Methyl-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-pentanol: A related compound with a similar structure but different functional groups.

    Pyrazinamide: Another pyrazole derivative with known biological activity.

Uniqueness

4-Methyl-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

4-methyl-1-(4-methylpentan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-7(2)5-9(4)13-6-8(3)10(11)12-13/h6-7,9H,5H2,1-4H3,(H2,11,12)

InChI Key

DUJMNWALQBGDLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)C(C)CC(C)C

Origin of Product

United States

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